1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine
Overview
Description
1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine is a useful research compound. Its molecular formula is C13H16Cl2FN3S and its molecular weight is 336.25. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
- Anticancer Activity in Polyfunctional Substituted 1,3-Thiazoles : A study found significant anticancer activity in compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle, highlighting their potential in cancer treatment (Turov, 2020).
Synthesis and Drug Development
- Synthesis of Flunarizine : Research on flunarizine, a drug used for migraines and epilepsy, involves compounds similar to 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine in its synthesis process (Shakhmaev et al., 2016).
- Synthesis of Norfloxacin Derivatives : The compound has been used in the synthesis of norfloxacin derivatives, indicating its utility in creating new antimicrobial agents (Menteşe et al., 2013).
Biological Activity
- Antimicrobial and Antiurease Activity : Some derivatives of this compound have shown excellent antimicrobial activities and also possess antiurease activity (Yurttaş et al., 2016).
- Antiviral and Antimicrobial Activities : Derivatives doped with Febuxostat have exhibited potent antiviral and antimicrobial activities (Reddy et al., 2013).
Molecular Imaging and Pharmacology
- PET Imaging of Fatty Acid Amide Hydrolase : A derivative has been developed for positron emission tomography (PET) imaging of fatty acid amide hydrolase in the brain, demonstrating its application in neuroimaging (Shimoda et al., 2015).
Antipsychotic Potential
- Evaluation of Aryl Piperazine Derivatives : The compound's derivatives are being evaluated for their potential antipsychotic effects, indicating its relevance in psychiatric medication development (Bari et al., 2019).
Mechanism of Action
Target of Action
Similar compounds such as phenylpiperazines are known to interact with the serotonin system . They are considered entactogenic drugs, which means they promote feelings of empathy and openness .
Mode of Action
Phenylpiperazines, including 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine, are believed to stimulate the release of serotonin . Serotonin is a neurotransmitter that contributes to feelings of well-being and happiness. By increasing the availability of serotonin, these compounds can potentially enhance mood and social behavior .
Biochemical Pathways
It’s known that serotonin release is part of the biochemical pathway involved in mood regulation . When serotonin is released into the synaptic cleft, it binds to serotonin receptors on the postsynaptic neuron, leading to a series of intracellular events that ultimately influence mood and behavior .
Pharmacokinetics
It’s known that similar compounds are typically absorbed orally and metabolized in the liver .
Result of Action
Based on its proposed mode of action, it can be inferred that this compound may enhance mood and social behavior by increasing the availability of serotonin in the brain .
Action Environment
Factors such as the individual’s overall health, genetic makeup, and concurrent use of other substances can potentially influence the action and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for its metabolism. The compound has been shown to inhibit certain cytochrome P450 enzymes, affecting the metabolism of other substrates. Additionally, it binds to serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors, influencing neurotransmitter release and uptake .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of serotonin receptors, leading to altered gene expression and cellular metabolism. In neuronal cells, this compound can affect neurotransmitter release, impacting mood and cognitive functions. It also has potential effects on cell proliferation and apoptosis, making it a candidate for cancer research .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an agonist at serotonin receptors, particularly 5-HT1A, leading to the activation of downstream signaling pathways. This activation results in changes in gene expression and enzyme activity. The compound also inhibits cytochrome P450 enzymes, which can lead to altered drug metabolism and potential drug-drug interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of neurotransmitter release and receptor sensitivity .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it primarily affects neurotransmitter systems, leading to changes in behavior and mood. Higher doses can result in toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical response without adverse effects .
Metabolic Pathways
This compound is metabolized primarily by cytochrome P450 enzymes in the liver. The metabolic pathways involve N-dealkylation and hydroxylation, leading to the formation of various metabolites. These metabolites can have different biological activities and contribute to the overall pharmacological profile of the compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with specific transporters and binding proteins, which influence its localization and accumulation in different tissues. The compound tends to accumulate in the brain, liver, and kidneys, reflecting its interactions with neurotransmitter systems and metabolic enzymes .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus. It can cross the blood-brain barrier, allowing it to exert effects on central nervous system cells. The compound’s activity is influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments, enhancing its interaction with target biomolecules .
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3S/c14-11-3-1-10(2-4-11)12-9-18-13(16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOSNUNUESTDRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CS2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601259755 | |
Record name | 1-[4-(4-Fluorophenyl)-2-thiazolyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601259755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887625-25-4 | |
Record name | 1-[4-(4-Fluorophenyl)-2-thiazolyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887625-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(4-Fluorophenyl)-2-thiazolyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601259755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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